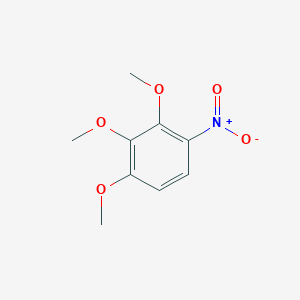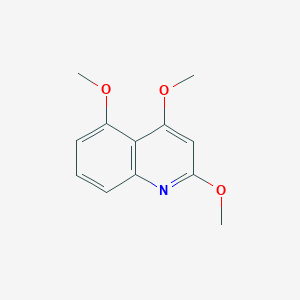![molecular formula C19H18Cl2N2O3 B289257 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B289257.png)
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Mechanism of Action
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide targets several protein kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and AKT. By inhibiting these enzymes, 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide disrupts the signaling pathways that promote cancer cell growth and survival. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for its target enzymes, reducing the risk of off-target effects. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been well-tolerated in preclinical studies, with no significant toxicities observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its high selectivity for its target enzymes, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its limited solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for the development of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide. One potential direction is the exploration of its use in combination with other cancer treatments, such as immunotherapy. Another direction is the investigation of its potential use in other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to optimize the dosing and administration of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide to maximize its efficacy and minimize any potential toxicities.
Conclusion:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high selectivity for its target enzymes and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and optimize its use in the clinic.
Synthesis Methods
The synthesis of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves several steps, including the reaction of 2,4-dichloroacetophenone with 2-aminobenzamide to form 2,4-dichloro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with N-methylmorpholine N-oxide to form 2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzamide, which is further reacted with tetrahydrofuran-2-carbaldehyde to form 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide.
Scientific Research Applications
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
Molecular Formula |
C19H18Cl2N2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-12-7-8-14(16(21)10-12)19(25)23-17-6-2-1-5-15(17)18(24)22-11-13-4-3-9-26-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,24)(H,23,25) |
InChI Key |
LMWJEBMAMXNYBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)


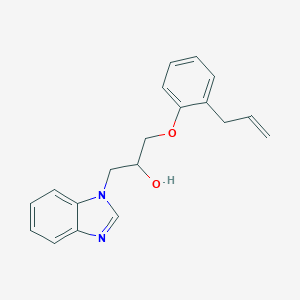
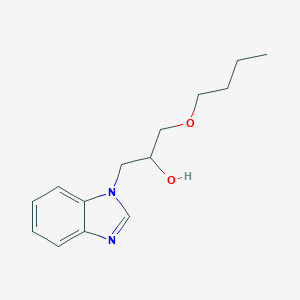
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
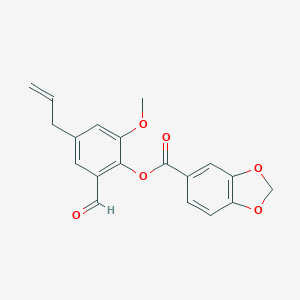
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)

